molecular formula C25H28O7S B12839846 [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate

[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B12839846
M. Wt: 472.6 g/mol
InChI Key: MGTRWILQYLRQIZ-OYUWHLSZSA-N
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Description

The compound [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate is a complex organic molecule characterized by multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid, phenylmethanol, and acetyl chloride.

    Formation of Intermediates: The initial steps involve the protection of hydroxyl groups and the formation of key intermediates through esterification and thioesterification reactions.

    Coupling Reactions: The intermediates are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired oxan ring structure.

    Final Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, alcohols, often in the presence of a base like triethylamine (TEA).

Major Products

  • **Oxidation

Properties

Molecular Formula

C25H28O7S

Molecular Weight

472.6 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate

InChI

InChI=1S/C25H28O7S/c1-15-10-12-20(13-11-15)24(28)33-25-23(29-14-19-8-6-5-7-9-19)22(32-18(4)27)21(16(2)30-25)31-17(3)26/h5-13,16,21-23,25H,14H2,1-4H3/t16-,21+,22+,23-,25-/m0/s1

InChI Key

MGTRWILQYLRQIZ-OYUWHLSZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)SC(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)SC(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

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